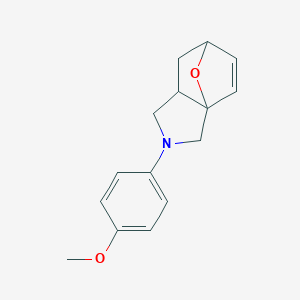

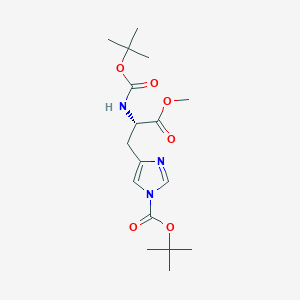

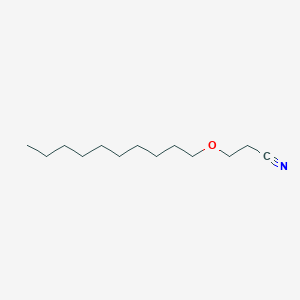

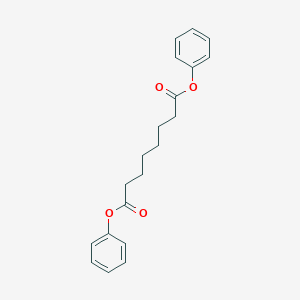

![molecular formula C19H13N B091315 9,10-Dihydro-9,10-[1,2]benzenoacridine CAS No. 197-45-5](/img/structure/B91315.png)

9,10-Dihydro-9,10-[1,2]benzenoacridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9,10-Dihydro-9,10-[1,2]benzenoacridine is a member of the iptycene family, characterized by its rigid, three-dimensional structure This compound is notable for its unique Y-shaped conformation, which imparts distinct chemical and physical properties

Métodos De Preparación

9,10-Dihydro-9,10-[1,2]benzenoacridine can be synthesized through several routes, with the Diels-Alder reaction being one of the most common methods. One approach involves the reaction between acridine N-oxide and 1,4-epoxy-1,4-dihydro-naphthalene, followed by dehydration to yield benzoazatriptycene. Another method involves the treatment of acridine with potassium amide in liquid ammonia, leading to the formation of azatriptycene via a ring-closing process . Industrial production methods for azatriptycene derivatives often employ the “1,2,4-triazine” methodology, which allows for the preparation of various (het)aryl-substituted derivatives .

Análisis De Reacciones Químicas

9,10-Dihydro-9,10-[1,2]benzenoacridine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide, potassium amide, and various Grignard reagents. For instance, the Diels-Alder reaction of azatriptycene with trans-dibenzoylethylene can yield dibenzodibenzoylbicyclooctadienes, which can be further converted to thiophene derivatives . The photochemical behavior of azatriptycene has also been studied, revealing the formation of indenacridine via a nitrene intermediate .

Aplicaciones Científicas De Investigación

9,10-Dihydro-9,10-[1,2]benzenoacridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its rigid structure makes it an excellent candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In biology, azatriptycene derivatives have been explored for their potential as ligands in coordination chemistry and as receptors for fullerene molecules . Additionally, azatriptycene-based compounds have shown promise in the field of supramolecular chemistry, where they can form self-assembling monolayers on gold supports .

Mecanismo De Acción

The mechanism of action of azatriptycene is primarily related to its unique three-dimensional structure, which allows it to interact with various molecular targets. The rigid Y-shaped conformation of azatriptycene enables it to form stable complexes with metal ions and other molecules. This property is particularly useful in coordination chemistry, where azatriptycene derivatives can act as ligands, facilitating the formation of metal-organic frameworks (MOFs) and other supramolecular assemblies .

Comparación Con Compuestos Similares

9,10-Dihydro-9,10-[1,2]benzenoacridine is part of the broader iptycene family, which includes compounds such as triptycene, benzoazatriptycene, and arsatriptycene. Compared to these similar compounds, azatriptycene is unique due to the presence of a nitrogen atom at the bridgehead position, which imparts distinct electronic properties. For example, triptycene lacks the nitrogen atom and thus exhibits different reactivity and stability. Benzoazatriptycene, on the other hand, contains an additional benzene ring, which further modifies its chemical behavior .

Propiedades

Número CAS |

197-45-5 |

|---|---|

Fórmula molecular |

C19H13N |

Peso molecular |

255.3 g/mol |

Nombre IUPAC |

1-azapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

InChI |

InChI=1S/C19H13N/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |

Clave InChI |

PBSKWXRNZXOACH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |

SMILES canónico |

C1=CC=C2C(=C1)C3C4=CC=CC=C4N2C5=CC=CC=C35 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane](/img/structure/B91244.png)